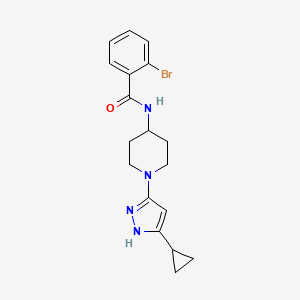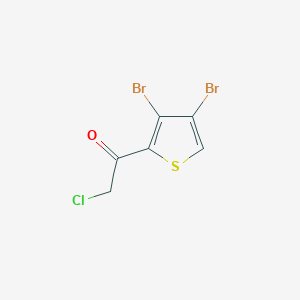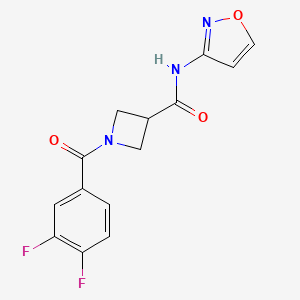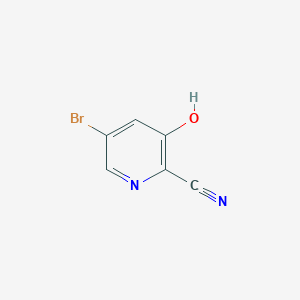
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is a chemical compound that has shown promising results in scientific research. It belongs to the class of azetidine carboxamide compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting specific molecular pathways involved in the growth and survival of cancer cells. It also reduces the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammation. In addition, it has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide has several biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes involved in cancer cell growth and survival. It also reduces the production of pro-inflammatory cytokines, which are involved in the development of inflammation. In addition, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide in lab experiments is its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In addition, it has been found to have low toxicity levels, which makes it a suitable candidate for further research. However, one of the limitations of using this compound is its high cost of synthesis, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the research of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide. One of the areas of focus is the development of more efficient and cost-effective synthesis methods. This will enable the compound to be produced in larger quantities, which will facilitate further research. Another direction is the investigation of its potential use in combination with other drugs for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases.
合成法
The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide has been reported in several studies. One of the commonly used methods involves the reaction of 4-ethoxyphenylhydrazine with 2-cyclopropyl-1H-benzimidazole-5-carboxylic acid followed by the addition of 2-azetidinone. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by targeting specific molecular pathways. It has also shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
特性
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-28-18-11-9-16(10-12-18)23-22(27)25-13-17(14-25)26-20-6-4-3-5-19(20)24-21(26)15-7-8-15/h3-6,9-12,15,17H,2,7-8,13-14H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVEMGCPYYWAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl]acetamide](/img/structure/B2375387.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2375389.png)

![N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2375394.png)

![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol](/img/structure/B2375402.png)
![1-(4-Methoxyphenethyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2375403.png)

![3,4,7,9-tetramethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375405.png)
![2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2375406.png)
![2-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375407.png)
